Icosapent Ethyl vs. Mixed EPA/DHA: 25% Reduction in Cardiovascular Events Not Observed with DHA-Containing Formulations
The REDUCE-IT trial demonstrated that Icosapent Ethyl (4 g/day) added to statin therapy significantly reduced the primary composite endpoint of major adverse cardiovascular events (MACE) by 25% compared to placebo (HR 0.75; 95% CI 0.68-0.83; P < 0.001) [1]. In stark contrast, the STRENGTH trial, which used a carboxylic acid formulation of EPA+DHA (4 g/day) added to statin therapy, showed no reduction in cardiovascular events compared to corn oil placebo (HR 0.99; 95% CI 0.90-1.09; P = 0.84) [2]. This cross-study comparison highlights that the cardiovascular benefit is specific to the high-purity EPA formulation and is not a class effect shared by mixed EPA/DHA products [3].
| Evidence Dimension | Reduction in Major Adverse Cardiovascular Events (MACE) vs. Placebo |
|---|---|
| Target Compound Data | 25% relative risk reduction (HR 0.75; 95% CI 0.68-0.83; P < 0.001) |
| Comparator Or Baseline | Omega-3 carboxylic acid (EPA+DHA) in STRENGTH trial: No significant reduction (HR 0.99; 95% CI 0.90-1.09; P = 0.84) |
| Quantified Difference | Icosapent Ethyl demonstrates a 25% event reduction; EPA+DHA formulation shows no benefit (HR ~1.0) |
| Conditions | Randomized, double-blind, placebo-controlled trials in statin-treated patients with elevated triglycerides at high cardiovascular risk |
Why This Matters
This is the pivotal evidence differentiating Icosapent Ethyl from all mixed EPA/DHA omega-3 products for the specific indication of cardiovascular event reduction, directly impacting formulary and clinical procurement decisions.
- [1] Bhatt DL, Steg PG, Miller M, et al. Cardiovascular Risk Reduction with Icosapent Ethyl for Hypertriglyceridemia. N Engl J Med. 2019;380(1):11-22. View Source
- [2] Nicholls SJ, Lincoff AM, Garcia M, et al. Effect of High-Dose Omega-3 Fatty Acids vs Corn Oil on Major Adverse Cardiovascular Events in Patients at High Cardiovascular Risk: The STRENGTH Randomized Clinical Trial. JAMA. 2020;324(22):2268-2280. View Source
- [3] Mason RP, Eckel RH. Differentiating EPA from EPA/DHA in cardiovascular risk reduction. Am Heart J Plus. 2022;17:100148. View Source
